![molecular formula C10H12 B13823154 1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- CAS No. 28339-41-5](/img/structure/B13823154.png)
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- is a chemical compound with the molecular formula C10H12 and a molecular weight of 132.2023 It is a derivative of cyclopropane and indene, characterized by its unique structure that includes a cyclopropane ring fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- typically involves the cyclopropanation of indene derivatives. One common method is the reaction of indene with diazomethane in the presence of a catalyst such as copper or rhodium. The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated temperatures and pressures.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-: This compound shares a similar cyclopropane-indene structure but with additional methyl and isopropyl groups.
Cyclosativene: Another related compound with a similar core structure but different substituents.
Uniqueness
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- is unique due to its specific arrangement of the cyclopropane and indene rings, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
28339-41-5 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
pentacyclo[4.4.0.02,4.03,8.05,7]decane |
InChI |
InChI=1S/C10H12/c1-2-4-7-5-3(1)6-8(4)10(6)9(5)7/h3-10H,1-2H2 |
InChI-Schlüssel |
HINXRGAQSXIQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C4C1C5C2C5C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)

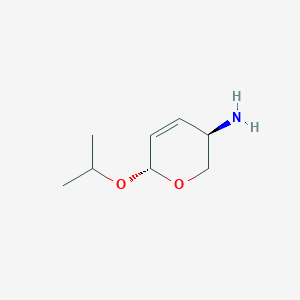
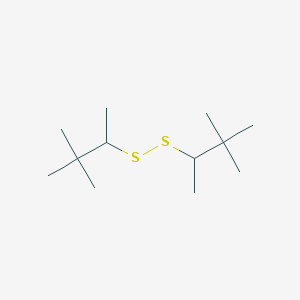
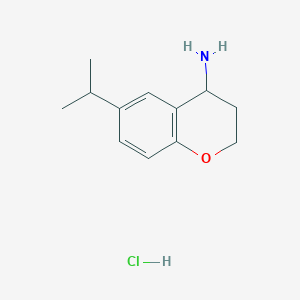

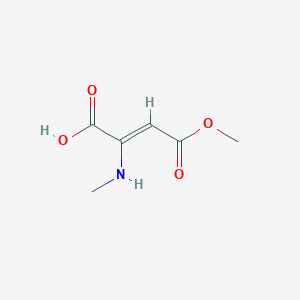
![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B13823136.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
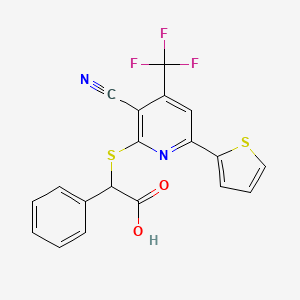
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
